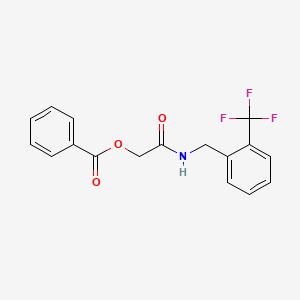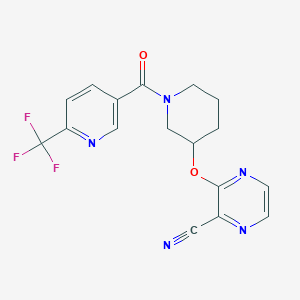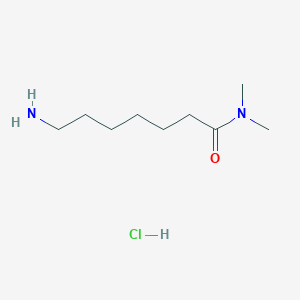![molecular formula C18H17N3O5S B2484708 4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzènesulfonamide CAS No. 898412-10-7](/img/structure/B2484708.png)
4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a complex organic compound that has captured the attention of researchers due to its intricate structure and potential applications in various scientific fields. This compound integrates both aromatic and heterocyclic structures, which contribute to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
This compound finds applications across various scientific domains:
Chemistry: As a building block in organic synthesis and polymer chemistry.
Biology: Used in studying enzyme interactions and as a model compound in bioorganic studies.
Industry: Used in the production of dyes, pigments, and other specialized chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of this compound typically involves a multistep process:
Step 1: Formation of 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline via cyclization reactions, starting from suitable amino acids or aldehydes.
Step 2: Introduction of the nitro group into the aromatic ring through nitration reactions, using nitrating agents such as nitric acid and sulfuric acid.
Step 3: Formation of the benzenesulfonamide group via sulfonation of benzene derivatives followed by amide formation.
Industrial Production Methods
In an industrial setting, the synthesis is often scaled up by optimizing reaction conditions to improve yields and reduce costs. Continuous flow reactors and automated synthesis platforms are frequently employed to ensure consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can participate in reduction reactions, often using catalysts like palladium on carbon.
Substitution: The aromatic rings allow for various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate or potassium permanganate.
Reduction: Hydrogen gas with a catalyst, like palladium.
Substitution: Halogens or nitro groups often use halogenating agents like chlorinating agents or nitro reagents.
Major Products Formed
The primary products formed depend on the reaction conditions and reagents used. For instance, reduction of the nitro group leads to the corresponding amine, while electrophilic substitution on the aromatic ring can yield various substituted derivatives.
Mécanisme D'action
When compared to other related compounds:
Structural Analogs: Compounds like 4-nitrobenzenesulfonamide and quinoline derivatives share similar structural motifs but differ in their reactivity and application spectrum.
Unique Features: The integration of nitro, sulfonamide, and heterocyclic quinoline structures in one molecule imparts unique reactivity and multifunctionality, setting it apart from simpler analogs.
Comparaison Avec Des Composés Similaires
4-nitrobenzenesulfonamide
9-aminoacridine
3-oxo-1,2,3,4-tetrahydroquinoline derivatives
Hope this illuminates the landscape of 4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide for you. If there's any other aspect you want to dive into, let me know!
Propriétés
IUPAC Name |
4-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c22-17-8-3-13-11-14(10-12-2-1-9-20(17)18(12)13)19-27(25,26)16-6-4-15(5-7-16)21(23)24/h4-7,10-11,19H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRUSNBPAHUDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2484631.png)
![2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide](/img/structure/B2484632.png)


![(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide](/img/structure/B2484637.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2484639.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)
![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)

![3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2484644.png)

